(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one
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Overview
Description
6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) is a complex organic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol This compound is characterized by its unique furo[3,4-c]pyrazol-6-one structure, which includes a tetrahydro-4-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride: Similar in structure but with different substituents and properties.
Other furo[3,4-c]pyrazol derivatives: These compounds share the core structure but differ in their functional groups and biological activities.
Uniqueness
6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
108858-40-8 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(3aR,4S,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C6H8N2O3/c1-10-6-3-2-7-8-4(3)5(9)11-6/h3-4,6H,2H2,1H3/t3-,4+,6+/m1/s1 |
InChI Key |
KIZJEVDFKXIHKV-IWGUZYHVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]2CN=N[C@@H]2C(=O)O1 |
SMILES |
COC1C2CN=NC2C(=O)O1 |
Canonical SMILES |
COC1C2CN=NC2C(=O)O1 |
Synonyms |
6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI) |
Origin of Product |
United States |
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